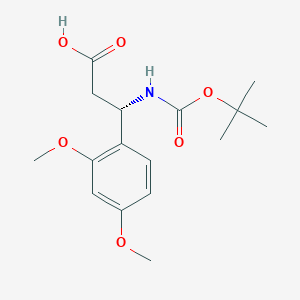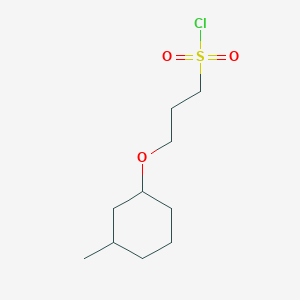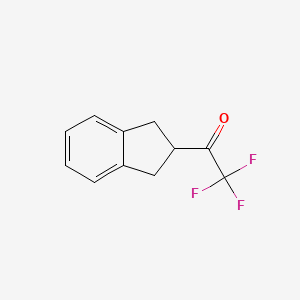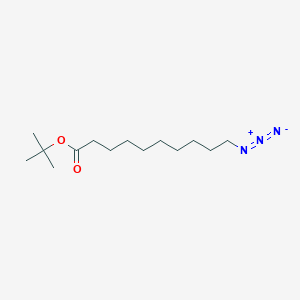
Tert-butyl10-azidodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 10-azidodecanoate is a chemical compound with the molecular formula C14H26N3O2. It belongs to the azide family and features a tert-butyl group attached to its carbon chain. This compound is significant due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10-azidodecanoate typically involves the reaction of 10-bromodecanoic acid with sodium azide in the presence of a tert-butyl ester protecting group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for tert-butyl 10-azidodecanoate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 10-azidodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include amines, substituted azides, and various oxidized derivatives .
Scientific Research Applications
Tert-butyl 10-azidodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a labeling agent in molecular biology.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 10-azidodecanoate involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in biological systems. The molecular targets and pathways involved include the formation of stable triazole rings, which can be used to link biomolecules or modify surfaces .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 10-azidodecanoate include:
- Tert-butyl azidoacetate
- Tert-butyl azidopropanoate
- Tert-butyl azidobutanoate
Uniqueness
Tert-butyl 10-azidodecanoate is unique due to its longer carbon chain, which provides distinct physical and chemical properties compared to shorter-chain azides. This makes it particularly useful in applications requiring longer hydrophobic chains, such as in the synthesis of surfactants and polymers .
Properties
Molecular Formula |
C14H27N3O2 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 10-azidodecanoate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)11-9-7-5-4-6-8-10-12-16-17-15/h4-12H2,1-3H3 |
InChI Key |
DORCJYLBXTWUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Benzyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13629801.png)
![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
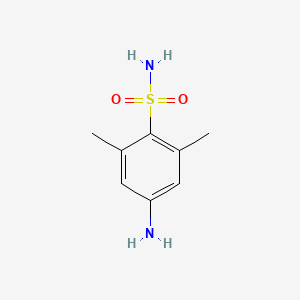
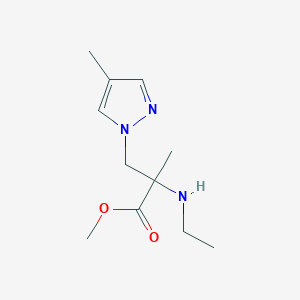
![(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B13629828.png)

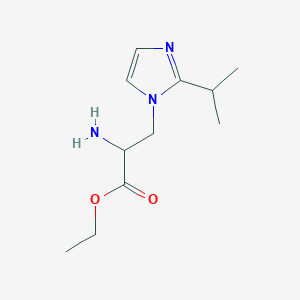
![1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)
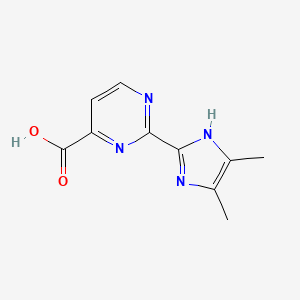
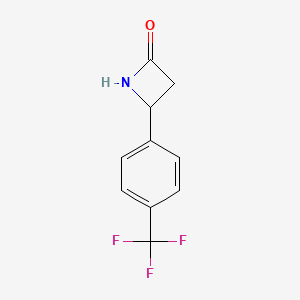
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)
